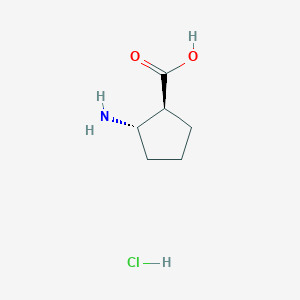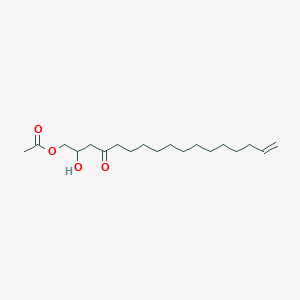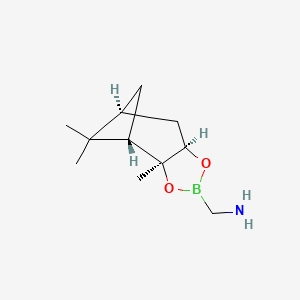
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Descripción general
Descripción
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine, also known as 2-Br-4-DFMP, is a heterocyclic compound with a molecular formula of C6H5BrF2N. It is a colorless liquid at room temperature and is soluble in organic solvents. 2-Br-4-DFMP is a versatile building block for organic synthesis and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Amination Reactions
Amination of aryl halides using copper catalysis is a significant application area for bromopyridines, including derivatives similar to the compound . This process involves converting bromopyridines into aminopyridines under mild conditions, offering an efficient route for the synthesis of a wide range of pyridine-based derivatives. The reaction features low catalyst loading and mild reaction temperatures, making it an attractive method for the synthesis of compounds with potential applications in pharmaceuticals and materials science (Lang et al., 2001).
Synthesis of Novel Pyridine-Based Derivatives
The compound has been used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential applications in various fields, including their use as chiral dopants for liquid crystals. The synthesis process demonstrates the versatility of bromopyridine compounds in creating complex molecules with specific properties and potential applications in advanced materials and biological activities (Ahmad et al., 2017).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of amino-bromopyridines with CO2 in ionic liquids represents another innovative application. This process converts bromopyridines to valuable carboxylic acids under mild conditions, avoiding the use of toxic solvents and catalysts. The method highlights the environmental benefits and efficiency of using bromopyridines in sustainable chemical synthesis processes (Feng et al., 2010).
Intercalation into Inorganic Matrices
Bromopyridines, including derivatives similar to the target compound, have been investigated for their ability to intercalate into inorganic matrices like α-titanium hydrogen phosphate. This intercalation can modify the physical and chemical properties of the host material, making it potentially useful in applications ranging from catalysis to materials science (Nunes & Airoldi, 1999).
CO2 Capture
Bromopyridine derivatives have been used in the development of task-specific ionic liquids for CO2 capture. These ionic liquids can react reversibly with CO2, sequestering the gas efficiently. This application is particularly relevant in the context of greenhouse gas reduction and environmental protection (Bates et al., 2002).
Propiedades
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2/c1-3-2-4(7(9)10)5(11)6(8)12-3/h2,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSPOYMYSDNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1528910.png)





![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)



